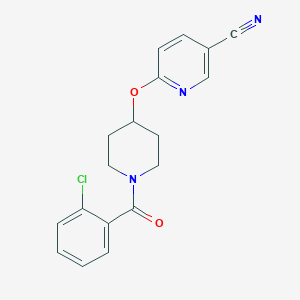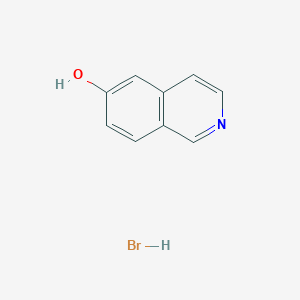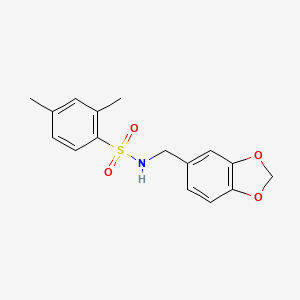
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile, also known as CBN-001, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to neuroscience and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile and its derivatives have been studied for their antiproliferative activities. A study by El-Sayed et al. (2014) demonstrated that 6-indolypyridine-3-carbonitrilile derivatives, synthesized using a similar structure, exhibited significant antiproliferative activity against human ovarian adenocarcinoma, breast adenocarcinoma, and cervix adenocarcinoma cells (El-Sayed et al., 2014).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of similar nicotinonitrile derivatives have been widely researched. For instance, a study by Khalid et al. (2016) synthesized N-substituted derivatives of nicotinonitriles and assessed their antibacterial activity, showing moderate to significant activity (Khalid et al., 2016).
Photophysical Properties
The photophysical properties of nicotinonitriles have been explored for potential applications in materials science. Hussein et al. (2019) developed a protocol for synthesizing nicotinonitriles incorporating pyrene and fluorene moieties. These compounds demonstrated strong blue-green fluorescence emission, indicating their potential application in various fields, including materials science (Hussein et al., 2019).
Potential as Anti-inflammatory Agents
A study by Murata Toshiki et al. (2004) synthesized nicotinonitrile derivatives, finding that some compounds exhibited strong oral efficacy in anti-inflammatory assays in vivo (Murata Toshiki et al., 2004).
Nonlinear Optical (NLO) Materials
Raghukumar et al. (2003) synthesized nicotinonitrile derivatives and evaluated them as new classes of NLO materials, finding that some derivatives showed high NLO activity (Raghukumar et al., 2003).
Eigenschaften
IUPAC Name |
6-[1-(2-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-4-2-1-3-15(16)18(23)22-9-7-14(8-10-22)24-17-6-5-13(11-20)12-21-17/h1-6,12,14H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXKVKRWFGEEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)










